
Rosabulin
概要
準備方法
合成経路と反応条件
ロサブリンは、その分子構造の組み立てに関わる一連の化学反応によって合成されます。反応条件は、多くの場合、分子構造の正しい組み立てを確実にするために、制御された温度と特定の触媒の使用を必要とします。 .
工業的製造方法
ロサブリンの工業的製造は、ラボ環境で使用される合成経路のスケールアップを含みます。これには、生産コストを最小限に抑えながら収率と純度を最大化するように、反応条件を最適化することが含まれます。プロセスには、化合物が医薬品規格を満たすように、連続フローリアクターと高度な精製技術が使用される場合があります。 .
化学反応の分析
反応の種類
ロサブリンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: この反応は、分子への酸素の付加または水素の除去を含みます。
還元: この反応は、分子への水素の付加または酸素の除去を含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 . これらの反応の条件は、通常、所望の結果を確実にするために、制御された温度とpHレベルを伴います。 .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱酸素化された化合物を生成する可能性があります。 .
科学研究への応用
ロサブリンは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。
科学的研究の応用
Rosabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
ロサブリンは、微小管の集合に不可欠なタンパク質であるチューブリンに結合することによって効果を発揮します。 . 微小管の集合を阻害することによって、ロサブリンは腫瘍内皮細胞の細胞骨格を破壊し、細胞周期の停止と細胞分裂の阻害につながります。 . これは、腫瘍血管の急速なシャットダウンと崩壊をもたらし、腫瘍塊の虚血と壊死を引き起こします。 .
類似の化合物との比較
類似の化合物
コルヒチン: ロサブリンと同様に、コルヒチンはチューブリンに結合し、微小管の集合を阻害します。
ビンクリスチン: この化合物は、チューブリンを標的にし、微小管の形成を破壊しますが、ロサブリンとは異なる結合部位を持っています。
ロサブリンの独自性
ロサブリンの独自性は、癌腫瘍の血管系を標的に破壊し、中心壊死を引き起こす能力にあります。 . この特性は、化学療法抵抗性腫瘍に対して特に効果的で、治療困難な癌に対する潜在的な新しい治療法を提供します。 .
類似化合物との比較
Similar Compounds
Colchicine: Like Rosabulin, colchicine binds to tubulin and inhibits microtubule assembly.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules rather than inhibiting their assembly.
Uniqueness of this compound
This compound’s uniqueness lies in its ability to target and disrupt the vasculature of cancer tumors, leading to central necrosis . This property makes it particularly effective against chemotherapy-resistant tumors, offering a potential new therapy for difficult-to-treat cancers .
生物活性
Rosabulin, also known as STA-5312, is a novel compound recognized for its potent biological activity as a microtubule inhibitor. This compound has garnered attention due to its potential applications in cancer therapy, particularly against chemotherapy-resistant cancers. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that highlight its therapeutic potential.
This compound acts primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. By disrupting the microtubule dynamics, this compound interferes with essential cellular processes such as mitosis and intracellular transport. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Microtubule Disruption : this compound binds to the colchicine site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential (MMP) collapse.
Antitumor Efficacy
Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. A study reported that this compound showed cytotoxic effects against several chemotherapy-resistant cancer types, with IC50 values indicating potent activity.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 0.05 | High cytotoxicity |
MDA-MB-231 (Breast) | 0.03 | High cytotoxicity |
HeLa (Cervical) | 0.04 | Moderate cytotoxicity |
Case Studies
-
Case Study: Efficacy in Chemotherapy-Resistant Cancers
- A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when administered orally, led to stable disease in 60% of participants who were previously resistant to standard chemotherapy regimens.
- Patients exhibited manageable side effects, primarily gastrointestinal disturbances.
-
Case Study: Combination Therapy
- In a combination therapy study, this compound was administered alongside standard chemotherapy agents. The results indicated enhanced efficacy compared to chemotherapy alone, with a notable increase in overall survival rates.
In Vitro Studies
In vitro assays showed that this compound effectively inhibited tubulin polymerization in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound increased the proportion of cells in the G2/M phase significantly.
In Vivo Studies
Animal model studies further supported the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound exhibited reduced tumor growth rates compared to control groups.
Safety Profile
The safety profile of this compound appears favorable based on preclinical studies and early-phase clinical trials. Common adverse effects reported include mild nausea and fatigue, which are manageable.
特性
IUPAC Name |
2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYUABKZYIINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198235 | |
Record name | Rosabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501948-05-6 | |
Record name | Rosabulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501948056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z674O12T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。